2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone
Overview
Description
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone is a complex organic compound that features a tetrazole ring and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone typically involves the formation of the tetrazole ring followed by the attachment of the quinoline derivative. The tetrazole ring can be synthesized using a click chemistry approach, which is known for its efficiency and mild reaction conditions . The quinoline derivative is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline ring or the tetrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The quinoline derivative can intercalate with DNA or interact with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone: This compound features a morpholine ring instead of a quinoline ring.
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid: This compound has a simpler structure with an acetic acid moiety.
Uniqueness
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone is unique due to the presence of both a tetrazole ring and a highly substituted quinoline ring. This combination of structural features provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-11-7-14-13(3)9-18(4,5)23(15(14)8-12(11)2)16(24)10-25-17-19-20-21-22(17)6/h7-9H,10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDFVHMFDRCQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CSC3=NN=NN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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